Sodium dichloroacetate, 98%

Description

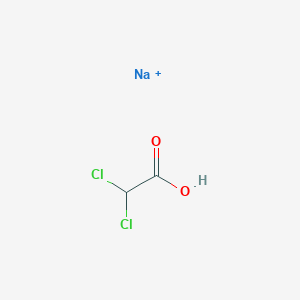

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

2156-56-1 |

|---|---|

Formule moléculaire |

C2H2Cl2NaO2 |

Poids moléculaire |

151.93 g/mol |

Nom IUPAC |

sodium 2,2-dichloroacetate |

InChI |

InChI=1S/C2H2Cl2O2.Na/c3-1(4)2(5)6;/h1H,(H,5,6); |

Clé InChI |

ZOXHFYPCZQICQD-UHFFFAOYSA-N |

SMILES isomérique |

C(C(=O)[O-])(Cl)Cl.[Na+] |

SMILES canonique |

C(C(=O)O)(Cl)Cl.[Na] |

Apparence |

Solid powder |

Point d'ébullition |

194 °C |

Densité |

Relative density (water = 1): 1.56 |

melting_point |

13.5 °C |

Autres numéros CAS |

2156-56-1 79-43-6 |

Description physique |

COLOURLESS LIQUID WITH PUNGENT ODOUR. |

Pictogrammes |

Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Solubility in water: miscible |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Acid, Bichloroacetic Acid, Dichloroacetic Bichloroacetic Acid Dichloroacetate, Potassium Dichloroacetate, Sodium Dichloroacetic Acid Potassium Dichloroacetate Sodium Dichloroacetate |

Densité de vapeur |

Relative vapor density (air = 1): 4.4 |

Pression de vapeur |

Vapor pressure, Pa at 20 °C: 19 |

Origine du produit |

United States |

Molecular and Cellular Mechanisms of Sodium Dichloroacetate Action

Pyruvate (B1213749) Dehydrogenase Kinase Inhibition and Downstream Effects

The central molecular target of sodium dichloroacetate (B87207) is the enzyme pyruvate dehydrogenase kinase (PDK). researchgate.net By inhibiting PDK, DCA initiates a series of events that culminate in the reactivation of the pyruvate dehydrogenase complex (PDC) and a fundamental reorientation of pyruvate metabolism.

Specificity Towards Pyruvate Dehydrogenase Kinase Isoforms

There are four known isoforms of PDK in mammals (PDK1, PDK2, PDK3, and PDK4), and they exhibit tissue-specific expression patterns and varying sensitivities to inhibitors. nih.gov DCA acts as a pan-PDK inhibitor, meaning it can inhibit all four isoforms, but it does so with different potencies. frontierspartnerships.org The inhibitory constant (Ki) is a measure of the concentration of an inhibitor required to produce half-maximal inhibition. A lower Ki value indicates a higher potency.

Table 1: Inhibitory Constants (Ki) of Sodium Dichloroacetate for Pyruvate Dehydrogenase Kinase Isoforms

| PDK Isoform | Inhibitory Constant (Ki) for DCA |

|---|---|

| PDK1 | 1 mM |

| PDK2 | 0.2 mM |

| PDK3 | 8 mM |

| PDK4 | 0.5 mM |

Data sourced from Bowker-Kinley et al., 1998. biorxiv.org

Activation of the Pyruvate Dehydrogenase Complex

The pyruvate dehydrogenase complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible conversion of pyruvate to acetyl-CoA. mdpi.com The activity of PDC is tightly regulated by reversible phosphorylation. PDK phosphorylates and thereby inactivates the PDC, while a phosphatase dephosphorylates and activates it. frontierspartnerships.org

By inhibiting all four PDK isoforms, sodium dichloroacetate prevents the phosphorylation and inactivation of the PDC. medicinabuenosaires.com This leads to a sustained increase in the active, dephosphorylated form of the PDC. nih.govneurology.org Studies have demonstrated that treatment with DCA results in a significant increase in PDC activity in various cell types, including those with deficient PDC function. nih.govneurology.org

Table 2: Effect of Sodium Dichloroacetate on Pyruvate Dehydrogenase (PDH) Activity

| Cell/Tissue Type | Treatment | Change in PDH Activity | Reference |

|---|---|---|---|

| Fasting rat liver | DCA administration | Increased proportion of active PDH (26.5% vs 13.4% in controls) | nih.gov |

| PDH-deficient cell lines (R378H mutation) | Chronic DCA treatment | 31% increase in PDH activity | neurology.org |

| PDH-deficient cell lines (K387(FS) mutation) | Chronic DCA treatment | 25% increase in PDH activity | neurology.org |

This table presents findings from studies investigating the effect of DCA on PDH activity.

Reorientation of Pyruvate Metabolism Towards Mitochondrial Oxidation

The activation of the PDC by sodium dichloroacetate directly reroutes the metabolic fate of pyruvate. In cells with high rates of glycolysis, a significant portion of pyruvate is converted to lactate (B86563) in the cytoplasm. DCA's activation of PDC shifts this balance, favoring the transport of pyruvate into the mitochondria and its subsequent conversion to acetyl-CoA. mdpi.com This acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for complete oxidation. This metabolic switch from lactate production to mitochondrial oxidation is a hallmark of DCA's action. mdpi.com

Remodeling of Cellular Energy Metabolism

The inhibition of PDK and subsequent activation of PDC by sodium dichloroacetate lead to a profound remodeling of cellular energy metabolism. These changes are characterized by a reversal of the Warburg effect and an enhancement of mitochondrial oxidative phosphorylation.

Reversal of Aerobic Glycolysis (Warburg Effect)

Many cancer cells exhibit a metabolic phenotype known as aerobic glycolysis, or the Warburg effect, where they preferentially metabolize glucose to lactate even in the presence of oxygen. medicinabuenosaires.com This metabolic state is associated with the inhibition of PDC by overexpressed PDK.

Sodium dichloroacetate has been shown to reverse the Warburg effect by reactivating PDC and thereby shifting glucose metabolism away from lactate production and towards mitochondrial respiration. medicinabuenosaires.commdpi.com This is evidenced by a decrease in lactate production and an increase in oxygen consumption in DCA-treated cancer cells. iiarjournals.orgspandidos-publications.com

Table 3: Effect of Sodium Dichloroacetate on Lactate Production in Cancer Cells

| Cell Line | Treatment | Change in Lactate Production | Reference |

|---|---|---|---|

| SiHa human cervical cancer | DCA treatment | Reduced lactate/pyruvate ratio | oncotarget.com |

| Canine prostate adenocarcinoma and transitional cell carcinoma | 10 mM DCA | Significant reduction of lactate release | spandidos-publications.com |

| Glioblastoma cells | DCA treatment | Reduced levels of lactate in culture media | iiarjournals.org |

This table summarizes the observed effects of DCA on lactate production in various cancer cell lines.

Enhancement of Mitochondrial Oxidative Phosphorylation

By promoting the entry of pyruvate into the TCA cycle, sodium dichloroacetate enhances the process of mitochondrial oxidative phosphorylation (OXPHOS). acs.org The increased availability of acetyl-CoA fuels the TCA cycle, leading to the production of reducing equivalents (NADH and FADH2) that donate electrons to the electron transport chain. This, in turn, drives the synthesis of ATP through OXPHOS.

Studies have demonstrated that DCA treatment leads to an increased oxygen consumption rate (OCR) in various cell types, which is a direct indicator of enhanced mitochondrial respiration. researchgate.netnih.gov This stimulation of mitochondrial metabolism helps to restore a more efficient energy production pathway.

Table 4: Effect of Sodium Dichloroacetate on Oxygen Consumption Rate (OCR)

| Cell/Tissue Type | Treatment | Change in Oxygen Consumption Rate (OCR) | Reference |

|---|---|---|---|

| RKO tumor cells | Increasing concentrations of DCA | Dose-dependent increase in OCR | researchgate.net |

| SU86 tumor-bearing animals | 50 mg/kg DCA daily | Increased total oxygen consumption | nih.gov |

| PC3 cells | 10 μM Mito-DCA | No significant change in basal OCR | acs.org |

This table presents findings on the impact of DCA on the oxygen consumption rate in different experimental models.

Modulation of Lactate Production and Accumulation

Sodium dichloroacetate plays a crucial role in cellular metabolism by inhibiting the enzyme pyruvate dehydrogenase kinase (PDK). medscape.comnih.govmdpi.com PDK normally phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), a key mitochondrial enzyme that converts pyruvate into acetyl-CoA. nih.govmdpi.com By inhibiting PDK, DCA ensures that PDC remains in its active, dephosphorylated state. mdpi.comsemanticscholar.org This action effectively shunts pyruvate away from the pathway that leads to lactate production and toward the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. nih.govacs.org

This metabolic shift from glycolysis to glucose oxidation has been observed in various cell types, including cancer cells, which often exhibit a heightened reliance on glycolysis even in the presence of oxygen—a phenomenon known as the Warburg effect. mdpi.comdntb.gov.ua The inhibition of PDK by DCA leads to a decrease in the conversion of pyruvate to lactate. mdpi.com Consequently, this leads to a reduction in both intracellular and extracellular lactate levels. dcaguide.orgnih.gov Studies have demonstrated that DCA can decrease lactate concentration by approximately 53% by inhibiting lactate production. nih.gov This effect is primarily achieved by stimulating pyruvate oxidation and inhibiting glycolysis, rather than by increasing the clearance of lactate from the plasma. nih.gov In fact, DCA has been observed to decrease plasma lactate clearance. nih.gov

The reduction in lactate accumulation can have significant implications for the cellular microenvironment. For instance, in the context of tumors, the acidified microenvironment created by high lactate levels is reversed by DCA. researchgate.net

Regulation of Reactive Oxygen Species Homeostasis

Sodium dichloroacetate has a notable impact on the balance of reactive oxygen species (ROS) within cells, influencing both their generation and the cellular antioxidant response.

Induction of Reactive Oxygen Species Generation

A significant consequence of DCA's metabolic reprogramming is the increased generation of ROS. dntb.gov.uanih.gov By promoting the flow of pyruvate into the mitochondria and enhancing oxidative phosphorylation, DCA can lead to an overload of the mitochondrial electron transport chain. researchgate.net This increased mitochondrial respiration can result in the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide (B77818) radicals, a primary type of ROS. researchgate.net

Research has shown that DCA treatment can lead to a significant increase in ROS production, particularly in hypoxic cancer cells. researchgate.net This effect has been observed across various cell lines, where DCA has been shown to promote ROS generation. nih.govoncotarget.com The increased production of ROS is considered a key element of DCA's effects on cells. nih.gov

Activation of Antioxidant Pathways, including Nrf2

In response to the DCA-induced increase in ROS, cells activate their endogenous antioxidant defense mechanisms. A key player in this response is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govahajournals.org Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and cytoprotective genes. nih.govahajournals.org

Studies have shown that DCA treatment can lead to the activation of the Nrf2 pathway. nih.govresearchgate.net This activation is often mediated through upstream signaling pathways such as the AKT/GSK-3β pathway. nih.gov Once activated, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of its target genes, leading to their transcription. ahajournals.org These target genes include enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1), which play critical roles in detoxifying ROS and mitigating oxidative stress. nih.govahajournals.org The activation of the Nrf2 pathway by DCA can therefore be seen as a compensatory mechanism to counteract the increased oxidative load. nih.govresearchgate.net

Implications for Cellular Apoptosis and Proliferation

The dual effects of DCA on ROS production and antioxidant pathway activation have significant consequences for cellular processes like apoptosis (programmed cell death) and proliferation. The induction of high levels of ROS can be cytotoxic, leading to oxidative damage to cellular components and ultimately triggering apoptosis. scirp.orggoogle.com Several studies have reported that DCA can induce apoptosis in various cancer cell lines. researchgate.netscirp.orggoogle.com This pro-apoptotic effect is often linked to the mitochondrial pathway of apoptosis, initiated by the release of cytochrome c from the mitochondria in response to cellular stress, including oxidative stress. plos.org

However, the effect of DCA on apoptosis is not always straightforward and can be cell-type dependent. researchgate.net In some cases, DCA has been shown to reduce apoptosis, particularly under hypoxic conditions. researchgate.net This may be due to the activation of survival pathways, such as the Nrf2-mediated antioxidant response, which can protect cells from ROS-induced damage.

Regarding cell proliferation, DCA has been consistently shown to have an anti-proliferative effect. plos.orgnih.gov By shifting the metabolic state of the cell and inducing oxidative stress, DCA can create an environment that is less favorable for rapid cell division. Studies have demonstrated that DCA can reduce cell proliferation in various cancer cell lines without necessarily inducing apoptosis. plos.org

| Finding | Cell Lines/Model | Effect of DCA | Reference |

| Apoptosis | Human Breast Cancer Cells (MCF-7) | Induction of apoptosis | scirp.org |

| Apoptosis | Colorectal Tumor Hypoxia Model | Reduction of apoptosis | researchgate.net |

| Proliferation | Canine Mammary Cell Lines | Reduction of cell proliferation | plos.org |

| Apoptosis & Proliferation | Canine Prostate Adenocarcinoma & Transitional Cell Carcinoma Cell Lines | Inhibition of metabolic activity and cell proliferation, increase in apoptosis | nih.gov |

Influence on Mitochondrial Dynamics and Function

Mitochondria are central to the mechanism of action of sodium dichloroacetate. The compound's effects on these organelles extend beyond metabolic reprogramming to include alterations in their structural and functional integrity.

Alterations in Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. It is generated by the pumping of protons across the inner mitochondrial membrane during electron transport and is essential for ATP synthesis. DCA has been shown to cause a depolarization of the mitochondrial membrane, leading to a decrease in the ΔΨm. nih.govscirp.org

This depolarization is a consequence of the increased oxidative phosphorylation and subsequent ROS production induced by DCA. scirp.org A decrease in the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis, as it can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors like cytochrome c into the cytosol. scirp.org Studies have demonstrated a dose-dependent decrease in ΔΨm in cancer cells treated with DCA. scirp.org This effect appears to be selective, with a more pronounced impact on cancerous cells compared to non-cancerous cells. scirp.org

| Cell Line | Effect of DCA on Mitochondrial Membrane Potential | Reference |

| Human Breast Cancer Cells (MCF-7) | Depolarization and decreased potential | scirp.org |

| Multiple Cell Types | Depolarization | nih.gov |

Regulation of Mitochondrial Biogenesis

Sodium dichloroacetate (DCA) has been observed to modulate the expression of key regulators of mitochondrial biogenesis, though its effects can vary depending on the cellular context and experimental model. A primary target in this pathway is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of energy metabolism. scispace.comiiarjournals.org DCA may activate PGC-1α by altering the intracellular energy state, specifically by increasing the NAD+/NADH and AMP/ATP ratios. biocrick.com Activated PGC-1α can then co-activate various transcription factors to promote the generation of new mitochondria. iiarjournals.orgbiocrick.com

In models of cerebral hypoxia-ischemia, DCA treatment has been shown to increase the mRNA levels of Pgc-1α and nuclear respiratory factor-1 (Nrf1), two genes critically involved in mitochondrial biogenesis. scispace.combiocrick.com Studies on neonatal mice subjected to hypoxic-ischemic brain injury found that DCA treatment significantly increased Pgc-1α mRNA expression at 6 hours and Nrf1 mRNA levels at 24 hours post-injury. scispace.com Similarly, in a rat model of doxorubicin-induced cardiotoxicity, co-treatment with DCA effectively restored the signaling of the PGC-1α/SIRT3 pathway and normalized the mitochondrial DNA index, suggesting a protective role through the promotion of mitochondrial health. uchicago.edu

Conversely, in certain cancer cell lines, such as HepG2 and HepG3B, DCA treatment has been reported to reduce the expression of PGC-1α and its downstream target, mitochondrial transcription factor A (Tfam). nih.govahajournals.org This suggests that DCA's influence on mitochondrial biogenesis is highly context-dependent, potentially promoting it in scenarios of injury and metabolic stress while suppressing it in specific cancer phenotypes. scispace.comnih.govahajournals.org Another study demonstrated that inhibiting the lactate production characteristic of cells with mitochondrial DNA deletions using DCA led to an improvement in mitochondrial respiration, which was achieved through the activation of mitochondrial biogenesis. nih.gov

Table 1: Effect of Sodium Dichloroacetate on Mitochondrial Biogenesis Regulators

| Regulator | Effect | Experimental Model | Source(s) |

|---|---|---|---|

| PGC-1α | Increased mRNA/Restored Signaling | Hypoxic-Ischemic Neonatal Mouse Brain; Doxorubicin-Induced Cardiotoxicity | scispace.combiocrick.comuchicago.edu |

| Decreased Expression | HepG2 & HepG3B Cancer Cells | nih.govahajournals.org | |

| Nrf1 | Increased mRNA | Hypoxic-Ischemic Neonatal Mouse Brain | scispace.combiocrick.com |

| Tfam | No Significant Effect | Hypoxic-Ischemic Neonatal Mouse Brain | scispace.com |

| Decreased Expression | HepG2 & HepG3B Cancer Cells | nih.govahajournals.org | |

| Mitochondrial Biogenesis | Activated | Cells with mtDNA deletion | nih.gov |

Modulation of Mitophagy

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical process for mitochondrial quality control. Research indicates that sodium dichloroacetate can induce mitophagy, particularly in cancer cells. In human SH-SY5Y neuroblastoma cells, DCA treatment was found to stimulate mitophagy and lead to the remodeling of the mitochondrial network. ahajournals.orgmdpi.com This process was characterized by a decrease in mitochondrial mass without a significant change in mitochondrial DNA density, suggesting a form of partial mitophagy where nucleoids might be preserved. ahajournals.org

The molecular mechanisms underlying DCA-induced mitophagy appear complex. In the SH-SY5Y neuroblastoma model, DCA treatment led to a decrease in the protein levels of PINK1 (PTEN-induced putative kinase 1) and Parkin, two key proteins that typically cooperate to initiate mitophagy on damaged mitochondria. ahajournals.orgmdpi.comnih.gov Despite the reduction in these canonical mitophagy initiators, an increase in the autophagy marker LC3B-II was observed, indicating that autophagic processes were indeed activated. ahajournals.org Similarly, in oral squamous cell carcinoma (OSCC) cell lines, DCA was found to promote mitophagy, an effect suggested to be mediated by Drp1-dependent mitochondrial fission.

However, studies on hepatocellular carcinoma cells (HepG2) present a more nuanced picture. In this model, DCA treatment also resulted in decreased levels of PINK1 and Parkin. ahajournals.org Furthermore, it led to a more fragmented mitochondrial network, yet paradoxically, the levels of both mitochondrial fusion proteins (Opa1, Mfn2) and fission proteins (Fis1, Drp1) were decreased. nih.govahajournals.org This suggests that the observed fragmentation may result from an imbalance in the dynamic processes of fission and fusion rather than a simple upregulation of fission.

Table 2: Effect of Sodium Dichloroacetate on Mitophagy-Related Proteins

| Protein/Process | Effect | Cell Type/Model | Source(s) |

|---|---|---|---|

| Mitophagy | Induced | SH-SY5Y Neuroblastoma; Oral Cancer Cells | ahajournals.org |

| PINK1 | Decreased Protein Levels | SH-SY5Y Neuroblastoma; HepG2 Cells | ahajournals.orgahajournals.orgnih.gov |

| Parkin | Decreased Protein Levels | SH-SY5Y Neuroblastoma; HepG2 Cells | ahajournals.orgahajournals.orgnih.gov |

| LC3B-II | Increased Expression | HepG2 Cells | ahajournals.org |

| Mitochondrial Morphology | Fragmented Network | HepG2 Cells | nih.govahajournals.org |

Broader Cellular and Molecular Pathway Modulations

Attenuation of Neuroinflammation

Sodium dichloroacetate demonstrates significant anti-inflammatory effects within the central nervous system. It acts by modulating the activity of glial cells, which are key mediators of neuroinflammation. In various models of neurological injury and disease, DCA has been shown to reduce the activation of both microglia and astrocytes. Microglia, the resident immune cells of the brain, can adopt a pro-inflammatory M1 phenotype in response to pathological stimuli. Studies have shown that DCA can reduce the proportion of M1-polarized microglia and macrophages, thereby dampening the inflammatory cascade.

This cellular modulation translates to a reduction in the production and release of key pro-inflammatory cytokines. In a rat model of sepsis-associated encephalopathy, DCA administration decreased the levels of circulating and cerebral inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Similar findings were reported in models of hypoglycemia-induced brain injury and following cardiac arrest, where DCA reduced microglial activation and lowered the mRNA expression of TNF-α and IL-1β in the cortex and hippocampus. biocrick.com The mechanism for this anti-inflammatory effect may be linked to the activation of PGC-1α, which can block the transcription of nuclear factor-kappaB (NF-κB) and its downstream pro-inflammatory target genes. biocrick.com

Table 3: Anti-Neuroinflammatory Effects of Sodium Dichloroacetate

| Target Cell/Cytokine | Effect | Experimental Model | Source(s) |

|---|---|---|---|

| Microglia Activation | Reduced | Hypoglycemia Injury; Sepsis-Associated Encephalopathy | |

| Astrocyte Activation | Reduced | Sepsis-Associated Encephalopathy | |

| M1 Microglia/Macrophages | Reduced Proportion | Lipopolysaccharide (LPS) induced inflammation | |

| TNF-α | Reduced Expression/Release | Sepsis; Cardiac Arrest; LPS-induced inflammation | biocrick.com |

| IL-1β | Reduced Expression/Release | Sepsis; Cardiac Arrest | biocrick.com |

| IL-6 | Reduced Release | LPS-induced inflammation |

Preservation of Blood-Brain Barrier Integrity

The blood-brain barrier (BBB) is a critical neuroprotective interface, and its disruption is a feature of many neurological conditions. Sodium dichloroacetate has been shown to exert a protective effect on the BBB, helping to maintain its structural and functional integrity. In an animal model of severe hypoglycemia, where the BBB is typically compromised, DCA treatment significantly prevented BBB breakdown. This was evidenced by a marked reduction in the leakage of immunoglobulin G (IgG) from the vasculature into the brain parenchyma. The proposed mechanism for this protection is the enhancement of ATP production in the brain's endothelial cells, which form the core of the BBB.

Further mechanistic insights reveal that DCA influences the expression of key tight junction proteins, which are essential for sealing the space between endothelial cells and restricting paracellular flux. Research has demonstrated that DCA treatment can increase the expression of Zonula Occludens-1 (ZO-1) and Occludin in the cerebral vasculature of mice subjected to ischemic injury. biocrick.com This upregulation of tight junction proteins helps to fortify the barrier, decreasing its permeability and reducing the extravasation of substances from the blood into the brain. biocrick.com

Table 4: Effects of Sodium Dichloroacetate on Blood-Brain Barrier Integrity

| Parameter | Effect | Experimental Model | Source(s) |

|---|---|---|---|

| BBB Permeability (IgG Leakage) | Decreased | Hypoglycemia-Induced Brain Injury | |

| ZO-1 Protein Expression | Increased | Ischemic Brain Injury | biocrick.com |

| Occludin Protein Expression | Increased | Ischemic Brain Injury | biocrick.com |

Enhancement of Endothelial Progenitor Cell Function and Angiogenesis

Sodium dichloroacetate has been found to promote angiogenesis, the formation of new blood vessels, in part by enhancing the function of endothelial progenitor cells (EPCs). EPCs are bone marrow-derived cells that can contribute to neovascularization and vascular repair. In a rat model of vascular dementia, long-term administration of DCA was shown to increase the number of circulating EPCs (identified as CD34+/VEGFR2+ cells).

Beyond increasing their quantity, DCA directly improves the functional capabilities of EPCs. In vitro experiments have demonstrated that DCA enhances EPC adhesion, migration, and their ability to form tube-like structures, which are all critical steps in the process of angiogenesis. This functional enhancement is linked to the modulation of specific intracellular signaling pathways. The protective effects appear to be mediated through the Akt/GSK-3β/Nrf2 pathway. DCA treatment leads to increased expression of Akt, eNOS (endothelial nitric oxide synthase), and Nrf2 in EPCs. This results in elevated levels of intracellular nitric oxide (NO) and a reduction in reactive oxygen species (ROS), creating a favorable environment for EPC function and survival. Consequently, DCA treatment has been associated with increased levels of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in vivo, promoting angiogenesis in damaged brain areas.

Table 5: Effects of Sodium Dichloroacetate on Endothelial Progenitor Cells (EPCs) and Angiogenesis

| Parameter | Effect | Experimental Model/Assay | Source(s) |

|---|---|---|---|

| Number of Circulating EPCs | Increased | Vascular Dementia Rat Model | |

| EPC Adhesion | Enhanced | In vitro cell adhesion assay | |

| EPC Migration | Enhanced | In vitro transwell assay | |

| EPC Tube Formation | Enhanced | In vitro Matrigel assay | |

| Angiogenesis | Promoted | Vascular Dementia Rat Model | |

| VEGF & bFGF Levels | Increased | Vascular Dementia Rat Model | |

| Akt, eNOS, Nrf2 Expression | Increased | EPCs from Vascular Dementia Rats | |

| Intracellular NO Levels | Increased | EPCs from Vascular Dementia Rats |

Modulation of Voltage-Gated Potassium Channels (Kv1.5)

Sodium dichloroacetate has been shown to modulate the expression and activity of voltage-gated potassium (Kv) channels, with Kv1.5 being a notable target. This effect is particularly evident in the contexts of cancer metabolism and pulmonary hypertension. In several types of cancer cells, which are characterized by a suppressed mitochondria-K+ channel axis, DCA helps to normalize this pathway. It has been found to upregulate the expression of Kv1.5 through a mechanism dependent on the transcription factor NFAT1 (nuclear factor of activated T-cells). By inhibiting pyruvate dehydrogenase kinase (PDK), DCA shifts metabolism from glycolysis towards glucose oxidation, which in turn leads to the activation of Kv channels, including Kv1.5.

In the context of pulmonary arterial hypertension (PAH), a condition often associated with the suppression of Kv channel expression and function in pulmonary artery smooth muscle cells (PASMCs), DCA has demonstrated therapeutic effects. In rat models of chronic hypoxic and monocrotaline-induced PAH, DCA treatment was able to prevent and reverse the condition by restoring the expression and function of Kv channels. Specifically, DCA reversed the downregulation of Kv1.5 and Kv2.1 observed in the PASMCs of hypertensive rats. biocrick.com This restoration of Kv channel function contributes to the repolarization of the cell membrane, which opposes the vasoconstriction and proliferation that drive the pathology of PAH. biocrick.com

Table 6: Effects of Sodium Dichloroacetate on Kv1.5 Channels

| Effect | Mechanism/Context | Experimental Model | Source(s) |

|---|---|---|---|

| Upregulation of Expression | NFAT1-dependent mechanism | Cancer Cells | |

| Activation of Channel | PDK inhibition, shift to glucose oxidation | Cancer Cells | |

| Restoration of Expression | Reversal of hypoxia-induced downregulation | Pulmonary Artery Smooth Muscle Cells (PAH model) | biocrick.com |

Inhibition of Na+-K+-2Cl− Cotransporter (NKCC)

Sodium dichloroacetate has been identified as an inhibitor of the Na+-K+-2Cl− cotransporter (NKCC), a protein crucial for maintaining ion homeostasis across the cell membrane. medchemexpress.commdpi.com There are two main isoforms of this cotransporter, NKCC1 and NKCC2. medchemexpress.com

In rat studies, DCA treatment has been shown to increase diuresis, an effect linked to the inhibition of NKCC2 in the kidneys. nih.govnih.gov A single dose of DCA led to a significant increase in 24-hour urine output, along with increased excretion of sodium (Na+), potassium (K+), chloride (Cl−), calcium (Ca2+), and magnesium (Mg2+) ions. nih.govnih.gov While repeated 4-week dosing did not sustain the increased diuresis, it continued to promote the excretion of Na+, Cl−, Ca2+, and Mg2+ ions. nih.govnih.gov Immunohistochemical analysis of the kidneys in these rats revealed an increase in the size of epithelial cells in the thick ascending limb of the Loop of Henle following continuous DCA treatment. nih.govnih.gov

Furthermore, DCA has been observed to decrease the RNA expression of NKCC1 in the thymus of rats after four weeks of treatment. nih.govnih.gov Specifically, the expression of the Slc12a2 gene, which codes for NKCC1, was downregulated by 94.7% in the thymus of DCA-treated rats compared to controls. nih.gov This downregulation was associated with a reduction in thymus weight. nih.gov The activity of NKCC1 in rat thymocytes is linked to the influx of chloride ions, which is sensitive to the NKCC inhibitor furosemide, indicating that NKCC1 partially mediates this ion transport. nih.gov The inhibition of NKCC is considered a significant pharmacological effect of DCA, with potential implications for its anticancer activity, particularly in cancers with high NKCC1 expression where the cotransporter can contribute to cancer progression. nih.govnih.govdcaguide.org

| Parameter | Effect of Sodium Dichloroacetate | References |

| NKCC Isoform | Inhibition of both NKCC1 and NKCC2 | medchemexpress.comnih.govnih.gov |

| Diuresis (single dose) | Increased | nih.govnih.gov |

| Urinary Ion Excretion (Na+, K+, Cl−, Ca2+, Mg2+) | Increased | nih.govnih.gov |

| NKCC1 RNA Expression (Thymus) | Decreased | nih.govnih.gov |

| Thymus Weight | Decreased | nih.gov |

Downregulation of ABC Transporter Expression

ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that play a critical role in the transport of various substrates across cellular membranes, including the efflux of chemotherapeutic drugs from cancer cells, which contributes to multidrug resistance (MDR). nih.govresearchgate.net Sodium dichloroacetate has been shown to modulate the expression of several ABC transporters, an effect that appears to be dependent on the p53 tumor suppressor protein status of the cells. dcaguide.orgnih.govresearchgate.net

In wild-type p53-expressing cells, a metabolic shift towards oxidative phosphorylation (OXPHOS) induced by DCA leads to a reduction in the expression of ABCB1, ABCC1, ABCC5, and ABCG2. nih.govresearchgate.net This downregulation was observed in both in vitro cell line models and in vivo animal models. nih.govresearchgate.net For instance, in OCI-AML3 acute myeloid leukemia cells, which express wild-type p53, DCA treatment halved the mRNA levels of these ABC transporters, correlating with a decrease in protein levels. nih.gov Similarly, in vivo studies showed that daily injections of DCA reduced the mRNA expression of ABC transporters in the liver and spleen of wild-type p53 mice. nih.gov

Conversely, in cancer cells with mutated or null p53, DCA treatment was found to increase the expression of these same ABC transporters. nih.govresearchgate.net For example, in HL-60 (p53 null) and NB4 (mutp53) leukemia cell lines, DCA increased both mRNA and protein expression of ABC transporters. nih.gov This differential effect suggests that the p53 status of a tumor could be a determining factor in the outcome of DCA treatment, particularly in combination with conventional chemotherapy. The mechanism underlying this p53-dependent regulation involves the ERK5/MEF2 pathway. nih.gov

| Cell Type (p53 Status) | Effect of DCA on ABC Transporter Expression (ABCB1, ABCC1, ABCC5, ABCG2) | References |

| Wild-type p53 | Decreased mRNA and protein expression | dcaguide.orgnih.govresearchgate.net |

| Mutated or Null p53 | Increased mRNA and protein expression | nih.govresearchgate.net |

Reduction of Amyloid β-protein Levels

Amyloid β-peptides (Aβ) are the primary component of amyloid plaques found in the brains of individuals with Alzheimer's disease. nih.govbiorxiv.org These neurotoxic peptides are generated from the amyloid precursor protein (APP) through sequential cleavage by β-secretase (BACE1) and γ-secretase, a process known as the amyloidogenic pathway. nih.govbiorxiv.org An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ. nih.gov

Studies using SH-SY5Y neuroblastoma cells have demonstrated that sodium dichloroacetate can shift APP processing from the amyloidogenic to the non-amyloidogenic pathway. nih.govplos.org Treatment with DCA was found to enhance the generation of soluble APPα (sAPPα), the product of α-secretase cleavage, while inhibiting the β-secretase processing of APP. nih.gov This led to a significant reduction in the subsequent production of both Aβ1-40 and Aβ1-42. nih.govplos.orgbiorxiv.org

Specifically, in untransfected SH-SY5Y cells, 10 mM and 20 mM DCA reduced the generation of sAPPβ from APP751/770 by 61.88% and 84.82%, respectively, compared to controls. nih.gov The production of sAPPβ from APP695 was almost completely inhibited at these concentrations. nih.gov Concurrently, the levels of Aβ1-42 were reduced by 58.93% and 89.29% at the same DCA concentrations. biorxiv.org Interestingly, DCA did not appear to significantly alter the expression or activity of the α-, β-, or γ-secretases themselves. nih.gov These findings suggest that DCA's mechanism of action in this context may involve modulating the accessibility of APP to the different secretases. nih.gov Given its ability to cross the blood-brain barrier, DCA's impact on Aβ production presents a potential therapeutic avenue for Alzheimer's disease. nih.govresearchgate.netdovepress.com

| Parameter | Effect of Sodium Dichloroacetate in SH-SY5Y Cells | References |

| sAPPα Generation | Enhanced | nih.gov |

| sAPPβ Generation | Inhibited | nih.gov |

| Aβ1-40 and Aβ1-42 Production | Reduced | nih.govplos.orgbiorxiv.org |

| α-, β-, or γ-secretase Expression/Activity | No significant change | nih.gov |

Impact on Anti-apoptotic Genes and Oncogenic miRNAs

Sodium dichloroacetate has been shown to influence the expression of genes involved in apoptosis and the levels of oncogenic microRNAs (miRNAs), which are small non-coding RNAs that can promote cancer development by regulating gene expression. nih.govnih.govxiahepublishing.comnih.gov

In MDA-MB231 triple-negative breast cancer cells, treatment with DCA was found to reduce the expression of anti-apoptotic genes. nih.gov A study on human leukemia cell lines (CEM/C1, CCRF/CEM, HL-60, and HL-60/MX2) also investigated the effect of DCA on the expression of 93 genes involved in apoptosis. nih.gov While the results showed that DCA caused a decrease in cell viability in a concentration-dependent manner, it did not point to the initiation of a specific apoptosis pathway. nih.gov However, it did reveal numerous correlations between the expression patterns of these genes. nih.gov In another study, the combination of metformin (B114582) and DCA was shown to decrease the levels of the anti-apoptotic protein Mcl-1 in B-chronic lymphocytic leukemia (B-CLL) cells. oncotarget.com

Furthermore, DCA treatment has been demonstrated to reduce the expression of oncogenic miRNAs in MDA-MB231 breast cancer cells. nih.gov The main function of miRNAs often involves the "sponging" or inhibition of other RNA molecules, thereby influencing various cellular processes. dntb.gov.ua The aberrant expression of oncogenic miRNAs is associated with carcinogenesis and malignant transformation. nih.gov

| Cell Line | Effect of Sodium Dichloroacetate | References |

| MDA-MB231 (Triple-Negative Breast Cancer) | Reduced expression of anti-apoptotic genes and oncogenic miRNAs | nih.gov |

| Human Leukemia Cell Lines (CEM/C1, CCRF/CEM, HL-60, HL-60/MX2) | Altered expression profiles of apoptosis-related genes | nih.gov |

| B-Chronic Lymphocytic Leukemia (B-CLL) | Decreased levels of the anti-apoptotic protein Mcl-1 (in combination with metformin) | oncotarget.com |

Effects on Cancer Stem Cell Compartment and Self-Renewal

Cancer stem cells (CSCs) are a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor initiation, progression, and resistance to conventional therapies. nih.govmdpi.com Targeting the metabolic phenotype of CSCs has emerged as a promising therapeutic strategy, and sodium dichloroacetate has been investigated for its effects on this cell population. nih.govresearchgate.net

Studies have shown that DCA can reduce the self-renewal properties of CSCs and increase their cell death. nih.gov In a rat model of glioma, DCA was found to potentiate the apoptosis of glioma CSCs. nih.gov Similarly, in glioma stem cells (GSCs) isolated from glioblastoma, DCA treatment led to a reduction in self-renewal and an increase in cell death. nih.gov

The mechanism behind these effects involves the modulation of genes related to stemness. For instance, in pancreatic cancer cell lines, DCA treatment resulted in a dose-dependent downregulation of Lin28, a protein linked to the formation of CSCs and the regulation of cancer cell metabolism. nih.gov Furthermore, DCA has been shown to inhibit the expression of stemness genes and the formation of spheroids (a characteristic of CSCs) in CD133+ liver cancer stem cells. oncotarget.com In hepatocellular carcinoma cells, DCA has been found to attenuate their stemness properties. esmed.org By inhibiting the Warburg effect, DCA may be beneficial in preventing cancer relapses driven by CSCs. mdpi.com

| Cancer Type/Cell Line | Effect of Sodium Dichloroacetate on Cancer Stem Cells | References |

| Glioma (rat model and isolated GSCs) | Reduced self-renewal, increased apoptosis | nih.gov |

| Pancreatic Cancer | Downregulation of Lin28, inhibition of spheroid formation | nih.gov |

| CD133+ Liver Cancer | Inhibition of stemness gene expression and spheroid formation | oncotarget.com |

| Hepatocellular Carcinoma | Attenuation of stemness properties | esmed.org |

Preclinical Research on Sodium Dichloroacetate

In Vitro Studies: Cellular Models and Mechanistic Elucidation

In vitro research has been fundamental in characterizing the preclinical anticancer activity of sodium dichloroacetate (B87207) (DCA). These studies, conducted on various cancer cell lines, have provided insights into its efficacy and the underlying molecular mechanisms of its action. The primary mechanism of DCA is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase (PDH) complex. This, in turn, shifts cancer cell metabolism from glycolysis towards glucose oxidation within the mitochondria, a reversal of the Warburg effect. ccnm.edudcaguide.org This metabolic shift can lead to increased production of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and subsequent induction of apoptosis. medicinacomplementar.com.br

Preclinical studies have demonstrated the anticancer effects of DCA in a multitude of cancer cell lines in vitro. ccnm.edu The response to DCA can vary between different cancer types and even between different cell lines of the same cancer.

In vitro studies on glioblastoma multiforme (GBM) cells have shown that DCA can reverse the characteristic mitochondrial hyperpolarization of these cancer cells. medicinacomplementar.com.br Treatment with DCA leads to mitochondrial depolarization, an increase in mitochondrial reactive oxygen species, and the induction of apoptosis in both glioblastoma cell lines and putative glioblastoma stem cells. medicinacomplementar.com.br Furthermore, DCA has been shown to inhibit hypoxia-inducible factor-1α and promote p53 activation in these cells. medicinacomplementar.com.br Some research also suggests that sodium dichloroacetate may increase the sensitivity of glioblastoma cells to temozolomide (B1682018), a standard chemotherapy agent for this cancer type. mdpi.com Studies have indicated that the expression of pyruvate dehydrogenase kinase is elevated in glioma cells, making the PDK/PDH axis a viable therapeutic target. nih.govmdpi.com

Summary of In Vitro Findings for DCA in Glioblastoma and Glioma Cell Lines

| Cell Line Type | Key Findings | Mechanistic Insights |

|---|---|---|

| Glioblastoma Multiforme (GBM) | - Reversal of mitochondrial hyperpolarization

| - Increased mitochondrial ROS

|

| Putative GBM Stem Cells (CD133+, nestin+) | - Induction of apoptosis | - Mitochondrial depolarization

|

In colon cancer cell lines, sodium dichloroacetate has demonstrated the ability to reduce cell proliferation and induce apoptosis. ccnm.edunih.gov Treatment of HCT116 colorectal cancer cells with DCA led to a dose-dependent decrease in proliferation, which was correlated with a reduction in the anti-apoptotic protein Mcl-1 due to increased proteasomal degradation. nih.gov However, in this particular study, DCA did not significantly increase apoptosis. nih.gov Other studies have shown that DCA can induce apoptosis and cell-cycle arrest in colorectal cancer cells. ccnm.edu The uptake of DCA into cancer cells, which can be a limiting factor for its efficacy, may be enhanced by the expression of the plasma membrane transporter SLC5A8. researchgate.net Furthermore, in vitro studies have indicated a synergistic antitumor effect when DCA is combined with 5-fluorouracil, a common chemotherapeutic agent for colorectal cancer. dcaguide.org This combination has been shown to enhance the inhibition of cell viability and proliferation, as well as increase apoptosis. dcaguide.org

Summary of In Vitro Findings for DCA in Colon Cancer Cell Lines

| Cell Line | Key Findings | Mechanistic Insights |

|---|---|---|

| HCT116 | - Decreased proliferation | - Reduction of Mcl-1 protein |

| SW620, LoVo, LS174t, HT29 | - Inhibited cell viability

| - Changes in Bcl-2, Bax, and caspase-3 proteins |

The growth of several breast cancer cell lines has been shown to be inhibited by DCA in vitro. nih.govdcaguide.org The mechanism of action appears to be cell-line dependent. For instance, in the 13762 MAT rat mammary adenocarcinoma cell line, DCA was found to inhibit proliferation without inducing cell death. dcaguide.org This contrasts with findings in other cancer types where apoptosis is a primary outcome. dcaguide.org The lack of apoptosis has also been observed in the human breast cancer cell line T-47D following DCA treatment. dcaguide.org In MCF7 and T47D human breast cancer cell lines, DCA has been shown to enhance metformin-induced cytotoxicity, suggesting a synergistic relationship between the two compounds. dcaguide.org This combination leads to a significant decrease in the number of cancer cell colonies compared to treatment with either drug alone. dcaguide.org

Summary of In Vitro Findings for DCA in Breast Cancer Cell Lines

| Cell Line | Key Findings | Mechanistic Insights |

|---|---|---|

| 13762 MAT (rat mammary adenocarcinoma) | - Inhibition of proliferation without increased cell death | - Reversal of the glycolytic phenotype |

| T-47D | - Growth inhibition without apoptosis | - Not specified |

| MCF7 | - Synergistic cytotoxicity with metformin (B114582) | - Decreased levels of phosphorylated PDH |

In vitro studies on human prostate cancer cell lines, such as PC-3, have revealed that DCA can produce significant cytotoxic effects. nih.govdcaguide.org Treatment with DCA has been associated with G1 cell cycle arrest and an increased rate of apoptosis. nih.govdcaguide.org A key finding in prostate cancer research is the ability of DCA to sensitize cancer cells to radiation. nih.govdcaguide.org This sensitization is achieved through the modulation of the expression of key members of the Bcl-2 family of proteins, which are involved in the regulation of apoptosis. nih.govdcaguide.org DCA treatment has also been shown to cause a significant change in the mitochondrial membrane potential, supporting the notion that its effects are mediated through the mitochondria. nih.govdcaguide.org In canine prostate adenocarcinoma cell lines, DCA has been shown to decrease cell numbers and reduce lactate (B86563) release. spandidos-publications.com

Summary of In Vitro Findings for DCA in Prostate Cancer Cell Lines

| Cell Line | Key Findings | Mechanistic Insights |

|---|---|---|

| PC-3-Neo, PC-3-Bcl-2 | - Cytotoxic effects

| - Modulation of Bcl-2 family proteins

|

| Canine Prostate Adenocarcinoma (DT08/46, CT1258) | - Significantly lower cell numbers | - Reactivation of pyruvate dehydrogenase

|

In the context of gynecological cancers, DCA has demonstrated efficacy in both ovarian and endometrial cancer cell lines. For endometrial cancer, DCA has been shown to sensitize most tested cell lines to apoptosis through mitochondria-regulated mechanisms. nih.govnih.gov This includes increased early and late apoptosis, decreased mitochondrial membrane potential, and lower levels of survivin transcripts. nih.govnih.gov

In ovarian cancer cell lines, such as A2780, DCA has been found to significantly inhibit cell viability and induce apoptosis. dovepress.com The sensitivity to DCA can vary, with cisplatin-resistant cell lines (A2780/DDP) requiring higher concentrations to achieve a significant inhibitory effect. dovepress.com Furthermore, DCA has been shown to have a synergistic effect with metformin in inhibiting the growth and enhancing the apoptosis of ovarian cancer cells. dcaguide.org This combination is believed to be effective because DCA can alleviate the metformin-induced accumulation of lactate, while metformin can attenuate the DCA-induced protective autophagy. dcaguide.org

Summary of In Vitro Findings for DCA in Ovarian and Endometrial Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Mechanistic Insights |

|---|---|---|---|

| Endometrial Cancer | AN3CA, Ishikawa, KLE, RL95-2, SKUT1B | - Increased early and late apoptosis | - Decreased mitochondrial membrane potential

|

| Ovarian Cancer | A2780, A2780/DDP | - Inhibition of cell viability

| - Enhanced respiratory activity

|

Efficacy in Various Cancer Cell Lines

Cervical Cancer

Preclinical investigations into the effects of sodium dichloroacetate on cervical cancer have shown varied results. In vitro studies using the SiHa human cervical cancer cell line demonstrated that the combination of DCA with the chemotherapeutic agent cisplatin (B142131) led to a decrease in cell viability. nih.govnih.gov This suggests a potential synergistic effect that could enhance the efficacy of existing chemotherapy regimens.

However, research has also indicated that cervical cancer cells, in general, exhibit a degree of insensitivity to DCA when used as a standalone agent. nih.gov One identified mechanism for this resistance is the upregulation of cyclooxygenase-2 (COX2), an enzyme that has been associated with chemoresistance and a poor prognosis in cervical cancer. The inhibition of COX2 with celecoxib (B62257) was found to sensitize cervical cancer cells to DCA, both in cell cultures and in animal models, indicating that the efficacy of DCA in this cancer type may be dependent on the co-administration of other targeted therapies. nih.gov

Table 1: Preclinical Research of Sodium Dichloroacetate in Cervical Cancer

| Cell Line | Study Type | Key Findings |

|---|---|---|

| SiHa | In vitro | Combination with cisplatin decreased cell viability. |

| Not specified | In vitro / In vivo | Cervical cancer cells showed insensitivity to DCA alone; DCA upregulated COX2, impeding chemosensitivity. Combination with celecoxib (COX2 inhibitor) sensitized cells to DCA. |

Lung Carcinoma (Non-Small Cell Lung Cancer)

In preclinical models of non-small cell lung cancer (NSCLC), sodium dichloroacetate has demonstrated notable anti-tumor effects. Studies involving the A549 and LNM35 NSCLC cell lines have shown that DCA causes a concentration- and time-dependent reduction in cell viability and colony growth. mdpi.com Furthermore, in vivo studies using tumor xenografts in both chick embryo chorioallantoic membrane and nude mice models confirmed that DCA can reduce tumor growth. mdpi.comnih.gov

The mechanism of action in NSCLC cells is linked to the inhibition of pyruvate dehydrogenase kinase (PDK), which shifts the cancer cells' metabolism from glycolysis towards oxidative phosphorylation, leading to increased production of reactive oxygen species (ROS) and subsequent apoptosis. mdpi.com Beyond its direct effects on tumor cells, DCA has also been found to decrease the angiogenic capacity of human umbilical vein endothelial cells in vitro, suggesting it may also inhibit the formation of new blood vessels that supply tumors. mdpi.com

Combination studies have shown that DCA can enhance the anti-cancer effects of cisplatin in the LNM35 cell line. mdpi.com Moreover, when combined with the EGFR tyrosine kinase inhibitors gefitinib (B1684475) or erlotinib (B232), DCA showed additive effects on inhibiting LNM35 colony growth and synergistic effects on inhibiting A549 colony growth. mdpi.com

Table 2: Preclinical Research of Sodium Dichloroacetate in Non-Small Cell Lung Cancer

| Cell Line(s) | Study Type | Key Findings |

|---|---|---|

| A549, LNM35 | In vitro | Concentration- and time-dependent decrease in viability and colony growth. |

| A549, LNM35 | In vivo (Xenografts) | Reduced tumor growth. |

| LNM35 | In vitro | Enhanced anti-cancer effect of cisplatin. |

| A549, LNM35 | In vitro | Additive or synergistic effects when combined with gefitinib or erlotinib. |

| HUVEC | In vitro | Decreased angiogenic capacity. |

Leukemias

Preclinical research has indicated that sodium dichloroacetate exerts cytotoxic effects against various types of leukemia cells, including those with mutations that typically confer resistance to standard therapies. DCA has been shown to be effective in primary B-chronic lymphocytic leukemia (B-CLL) cells and in p53-mutated or null leukemic cell lines such as MAVER, MEC-1, and MEC-2. esmed.orgacademicjournals.org This is particularly significant as p53 mutations are often associated with a poor prognosis.

The anti-leukemic activity of DCA is mediated through the induction of cell cycle arrest in the G1 phase, senescence, and apoptosis. esmed.org Notably, these effects have been observed to occur independently of the p53 tumor suppressor protein. esmed.orgacademicjournals.org The molecular mechanism underlying this p53-independent pathway involves the upregulation of the ILF3 transcription factor, which in turn leads to the transcriptional induction of p21, a critical regulator of the cell cycle. esmed.orgacademicjournals.org Knocking down either ILF3 or p21 was found to significantly decrease the cytotoxic effects of DCA, confirming the importance of this signaling axis. esmed.orgacademicjournals.org

Table 3: Preclinical Research of Sodium Dichloroacetate in Leukemias

| Cell Type/Line(s) | Study Type | Key Findings |

|---|---|---|

| Primary B-CLL cells (p53 wild-type and mutated) | In vitro | Cytotoxic activity. |

| MAVER, MEC-1, MEC-2 (p53 mutated), HL-60 (p53 null) | In vitro | Induced cell cycle arrest, senescence, and apoptosis. |

| Various leukemic cells | In vitro | Upregulated ILF3 and p21, mediating its anti-leukemic effects via a p53-independent pathway. |

Renal Cancer

In the context of renal cancer, specifically clear-cell renal cell carcinoma (ccRCC), preclinical studies have identified sodium dichloroacetate as a potential therapeutic agent. A key characteristic of ccRCC is the suppression of mitochondrial function and a reliance on glycolysis, which is partly driven by the constitutive expression of hypoxia-inducible factor (HIF) due to the loss of the von Hippel-Lindau (VHL) tumor suppressor. HIF, in turn, induces pyruvate dehydrogenase kinase (PDK), which inhibits mitochondrial glucose oxidation. academicjournals.org

Research has shown that PDK is elevated in both the 786-O ccRCC cell line and in patient-derived ccRCC tissue compared to normal kidney tissue. academicjournals.org Treatment with DCA was found to reactivate mitochondrial function in these cells, leading to increased respiration and the production of Krebs cycle metabolites. academicjournals.org This metabolic shift was accompanied by an increase in p53 activity, apoptosis, and a decrease in cell proliferation. academicjournals.org Furthermore, DCA was shown to reduce HIF transcriptional activity, which led to the inhibition of angiogenesis in vitro. In vivo, in both chicken in ovo and murine xenograft models, DCA treatment resulted in a reduction in tumor size and angiogenesis. academicjournals.org

Table 4: Preclinical Research of Sodium Dichloroacetate in Renal Cancer

| Cell Line/Model | Study Type | Key Findings |

|---|---|---|

| 786-O (ccRCC) | In vitro | Reactivated mitochondrial function, increased apoptosis, and decreased proliferation. |

| 786-O (ccRCC) | In vitro | Reduced HIF transcriptional activity and inhibited angiogenesis. |

| Chicken in ovo and murine xenografts | In vivo | Reduced tumor size and angiogenesis. |

Pancreatic Cancer

Preclinical studies on pancreatic cancer have revealed that sodium dichloroacetate can impede tumor progression through cytostatic, rather than cytotoxic, effects. In studies using the PANC-1 and BXPC-3 pancreatic cancer cell lines, DCA treatment led to a significant decrease in cell proliferation and migration. researchgate.netnih.gov However, this was not associated with a substantial increase in apoptosis, suggesting that DCA's primary role in these models is to inhibit cancer cell growth and spread. researchgate.netnih.gov

Despite activating pyruvate dehydrogenase (PDH), DCA treatment in these cell lines resulted in reduced mitochondrial oxygen consumption without affecting the rate of glycolysis. researchgate.netnih.gov It did, however, lead to an increase in the production of reactive oxygen species (ROS), mitochondrial DNA (mtDNA), and the mitophagy marker LC3B-II. researchgate.netnih.gov Interestingly, DCA also had an impact on cancer stem cell markers, downregulating the expression of CD24/CD44/EPCAM in PANC-1 cells and inhibiting the formation and viability of spheroids in both cell lines. researchgate.netnih.gov In a xenograft mouse model of pancreatic cancer, treatment with DCA was shown to retard the progression of the cancer. researchgate.netnih.gov

Table 5: Preclinical Research of Sodium Dichloroacetate in Pancreatic Cancer

| Cell Line(s) | Study Type | Key Findings |

|---|---|---|

| PANC-1, BXPC-3 | In vitro | Decreased cell proliferation and migration (cytostatic effect). |

| PANC-1, BXPC-3 | In vitro | Increased ROS production and mitophagy markers. |

| PANC-1 | In vitro | Downregulated cancer stem cell markers (CD24/CD44/EPCAM). |

| PANC-1, BXPC-3 | In vitro | Inhibited spheroid formation and viability. |

| Xenograft mouse model | In vivo | Retarded cancer progression. |

Oral Carcinomas

The efficacy of sodium dichloroacetate has also been explored in preclinical models of oral squamous cell carcinoma (OSCC). Research has demonstrated that DCA can induce a significant cytotoxic effect in various OSCC-derived cell lines, including HSC-2, HSC-3, and PE15. A key finding from these studies is that the sensitivity of OSCC cells to DCA is directly correlated with their mitochondrial activity.

This metabolic characteristic appears to predispose cells with higher mitochondrial activity to a greater sensitivity to DCA-induced apoptosis, which is associated with oxidative stress and mitochondrial fragmentation. Conversely, the PE15 cell line, which exhibited more efficient and DCA-insensitive respiratory activity, displayed an intrinsic resistance to the detrimental effects of DCA. These findings highlight the potential of using metabolic profiling to predict the response to DCA in oral carcinomas.

Table 6: Preclinical Research of Sodium Dichloroacetate in Oral Carcinomas

| Cell Line(s) | Study Type | Key Findings |

|---|---|---|

| HSC-2, HSC-3 | In vitro | Significantly more sensitive to DCA-induced cytotoxicity compared to PE15. |

| PE15 | In vitro | Showed intrinsic resistance to DCA. |

| HSC-2, HSC-3, PE15 | In vitro | Sensitivity to DCA correlated with mitochondrial activity; DCA induced apoptosis associated with oxidative stress and mitochondrial fragmentation in sensitive cells. |

Cholangiocarcinoma

Cholangiocarcinoma, a cancer of the bile ducts, is a heterogeneous and aggressive disease. Preclinical research relies on a variety of experimental models, including cancer cell lines, primary cell cultures, and patient-derived xenografts, to investigate its complex biology and to test potential new therapies. These models are crucial for understanding the molecular mechanisms driving the disease and for identifying actionable drug targets.

While extensive preclinical research is ongoing for cholangiocarcinoma, focusing on targeted therapies and immunotherapies, specific studies on the effects of sodium dichloroacetate in established cholangiocarcinoma cell lines or in vivo models are not widely available in the current body of published research. Therefore, detailed research findings on the direct impact of DCA on this particular cancer type are limited.

Melanoma

Preclinical investigations into the effects of sodium dichloroacetate (DCA) on melanoma have explored its potential as a metabolic regulator that can influence cancer cell viability and tumor growth. In vitro studies using the murine B16-F10 melanoma cell line demonstrated that DCA could reduce cell viability in a concentration-dependent manner. Specifically, concentrations of 20 and 50 mM were effective after 24 hours of treatment, while lower concentrations of 10, 20, and 50 mM showed effectiveness after 48 and 72 hours of treatment nih.govresearchgate.net.

The mechanism of action is believed to be linked to DCA's ability to inhibit pyruvate dehydrogenase kinase, which in turn reverses the Warburg effect in cancer cells and promotes apoptosis nih.govresearchgate.net. Further research has also indicated that DCA can modulate the bioenergetics of melanoma cells and enhance their response to targeted therapies, such as BRAFV600E inhibition dcaguide.org. In vivo studies have complemented these findings, showing a significant reduction in tumor growth in mice bearing B16-F10 melanoma allografts without causing systemic toxic effects nih.govresearchgate.net. Additionally, some studies have explored combining DCA with conventional chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin, noting a synergistic cytotoxic effect on B16F10 cells alliedacademies.org.

Table 1: In Vitro Efficacy of Sodium Dichloroacetate on B16-F10 Melanoma Cells

| Treatment Time | Effective DCA Concentrations | Outcome |

|---|---|---|

| 24 hours | 20 mM, 50 mM | Reduced cell viability |

| 48 hours | 10 mM, 20 mM, 50 mM | Reduced cell viability |

Multiple Myeloma

Sodium dichloroacetate has been investigated for its therapeutic potential in multiple myeloma (MM), a B-cell malignancy. Research indicates that many MM cell lines exhibit aerobic glycolysis, a metabolic state that DCA can target deakin.edu.au. Preclinical studies have shown that DCA can inhibit this metabolic pathway in MM cells deakin.edu.auesmed.org. The effects of DCA on MM cells are dose-dependent. Lower concentrations (5–10 mM) were found to suppress aerobic glycolysis and enhance cellular respiration by activating the pyruvate dehydrogenase complex deakin.edu.au.

At higher concentrations (10–25 mM), DCA was observed to induce the production of superoxide (B77818), trigger apoptosis, and suppress cell proliferation by causing cell cycle arrest in the G0/1 and G2M phases deakin.edu.au. Furthermore, DCA has been shown to increase the sensitivity of MM cells to the proteasome inhibitor bortezomib (B1684674), a standard therapy for this cancer deakin.edu.auesmed.org. This suggests a potential synergistic relationship that could enhance treatment efficacy. While DCA shows promise in preclinical models, its effects at clinically achievable concentrations primarily involve inhibiting glycolysis and cell proliferation rather than inducing widespread apoptosis anu.edu.au. Studies also note that DCA's efficacy can be greater in the hypoxic conditions characteristic of the bone marrow microenvironment anu.edu.au.

Neuroblastoma

Preclinical research has identified sodium dichloroacetate as a compound with potential activity against neuroblastoma. Studies have shown that DCA can inhibit the growth of neuroblastoma cells by specifically targeting malignant, undifferentiated cells esmed.orgmedium.com. This selectivity suggests that DCA may interfere with metabolic pathways that are crucial for the survival and proliferation of these aggressive cancer cells while having less impact on more differentiated, non-malignant cells medium.com. The mechanism is thought to involve the reversal of the Warburg effect, forcing cancer cells to shift from glycolysis to mitochondrial oxidative phosphorylation, which can lead to apoptosis medium.com. While the body of preclinical research in this specific cancer is still developing, these initial findings provide a rationale for further investigation into DCA's therapeutic utility for neuroblastoma nih.govnih.gov.

Comparative Studies with Non-Cancerous Cells

A critical aspect of preclinical cancer research is determining the selectivity of a potential therapeutic agent for cancer cells over healthy, non-cancerous cells. Studies on sodium dichloroacetate have yielded varied results in this regard. Some research suggests that DCA can selectively kill cancer cells, including lung, glioblastoma, and breast cancer cells, without harming healthy cells in culture medium.com. This selectivity is often attributed to the unique metabolic phenotype of cancer cells (the Warburg effect), which DCA specifically targets researchgate.netoncotarget.com.

However, other studies have demonstrated that non-cancerous cells are not universally resistant to DCA. One study exposed six cancer cell lines and three non-cancerous cell lines (RPE, GM03349B, and HEK293) to DCA. It was found that while five of the cancer cell lines experienced significant cell death, two of the non-cancerous lines, GM03349B and RPE, also died when treated with DCA nih.gov. At higher concentrations, all cell lines, both cancerous and non-cancerous, showed high rates of cell death nih.gov. This indicates that the therapeutic window and selectivity of DCA can vary significantly between different cell types. Despite these findings, DCA is often described as having relatively low toxicity on normal cells in many preclinical contexts oncotarget.com.

In Vivo Studies: Animal Models and Therapeutic Potential Assessment

Efficacy in Cancer Xenograft Models

Inhibition of Tumor Growth and Regression

The anti-tumor potential of sodium dichloroacetate observed in vitro has been further evaluated in various in vivo animal models, particularly in cancer xenografts. In these models, human cancer cells are implanted into immunocompromised animals, such as nude mice, to study tumor growth and response to treatment.

Studies have consistently shown that DCA can reduce the growth of tumor xenografts. For instance, in models of non-small cell lung cancer (NSCLC), administration of DCA led to a significant reduction in the growth of xenografted A549 and LNM35 tumors mdpi.comnih.gov. Similarly, in a glioblastoma model using U87 MG and PBT24 cell lines, DCA was effective in reducing tumor growth in a chicken chorioallantoic membrane (CAM) model researchgate.net.

Research on melanoma has also demonstrated the in vivo efficacy of DCA. In mice bearing B16-F10 melanoma tumors, treatment with DCA resulted in a significant attenuation of tumor growth nih.govresearchgate.net. Importantly, this anti-tumor effect was achieved without observable systemic toxicity in the treated animals nih.govresearchgate.netnih.gov. The mechanism behind this in vivo effect is linked to DCA's ability to inhibit pyruvate dehydrogenase kinase, thereby shifting cancer cell metabolism from glycolysis towards oxidative phosphorylation, which can suppress proliferation and induce apoptosis nih.govmdpi.com. Furthermore, in a multiple myeloma-bearing mouse model, the combination of DCA with bortezomib improved survival, highlighting its potential to complement existing therapies deakin.edu.au.

Table 2: Summary of In Vivo Efficacy of Sodium Dichloroacetate in Xenograft Models

| Cancer Type | Animal Model | Cell Line(s) | Key Finding |

|---|---|---|---|

| Non-Small Cell Lung Cancer | Nude Mice, Chick Embryo | A549, LNM35 | Significant reduction in tumor growth mdpi.comnih.gov |

| Melanoma | Mice | B16-F10 | Significant reduction in tumor growth nih.govresearchgate.net |

| Glioblastoma | Chick Embryo (CAM) | U87 MG, PBT24 | Reduction in tumor growth researchgate.net |

Reduction of Metastasis Dissemination

Preclinical investigations have explored the potential of sodium dichloroacetate (DCA) to inhibit the spread of cancer cells from the primary tumor to distant organs, a process known as metastasis. In various preclinical models, the administration of DCA has been linked to a reduction in the dissemination of metastases nih.gov. The proposed mechanism behind this effect is the ability of DCA to shift cancer cell metabolism from glycolysis towards oxidative phosphorylation. By inhibiting the enzyme pyruvate dehydrogenase kinase (PDK), DCA activates the pyruvate dehydrogenase complex (PDH), thereby promoting the mitochondrial oxidation of pyruvate and disrupting the metabolic advantage that cancer cells often exploit for proliferation and spread nih.gov.

One study focusing on non-small cell lung cancer (NSCLC) investigated the impact of DCA on cancer growth, migration, invasion, and angiogenesis both in vitro and in vivo. The research demonstrated that DCA exhibited anti-cancer potential in NSCLC nih.gov. While some studies have shown that DCA can act as a cytostatic agent, halting cancer cell growth without necessarily causing cell death, this can lead to the long-term stabilization of metastatic cancer nih.gov. For instance, a case was reported where DCA therapy resulted in the regression and stabilization of recurrent metastatic melanoma for over four years nih.gov.

Table 1: Preclinical Studies on Sodium Dichloroacetate and Metastasis

| Cancer Model | Key Findings | Reference |

|---|---|---|

| Various preclinical models | Administration of DCA was associated with a decrease in metastasis dissemination. | nih.gov |

| Non-small cell lung cancer (NSCLC) | DCA demonstrated anti-cancer potential by impacting tumor growth, migration, invasion, and angiogenesis. | nih.gov |

| Metastatic melanoma (case report) | DCA therapy led to regression and long-term stabilization of metastatic disease. | nih.gov |

Alleviation of Cancer-Related Fatigue

Recent preclinical research has shed light on the potential of sodium dichloroacetate to mitigate cancer-related fatigue (CRF), a common and debilitating condition experienced by many cancer patients. A study utilizing mouse models of melanoma and colon cancer found that DCA helped alleviate CRF nih.govexplorationpub.com. The investigation, published in the American Journal of Physiology-Endocrinology and Metabolism, revealed that mice treated with DCA were significantly more active than control mice nih.gov.

The researchers hypothesized that lactate, which is often produced by tumors and is associated with muscle fatigue, plays a crucial role in CRF. By targeting the metabolic processes in the body, DCA was shown to preserve physical function in mice with late-stage tumors nih.govevcerebral.com. Importantly, these beneficial effects on fatigue were observed without DCA interfering with the efficacy of immunotherapy or chemotherapy, nor did it decelerate tumor growth nih.govexplorationpub.com. The findings suggest that DCA may postpone cancer-induced muscle wasting and reduce oxidative stress in muscle tissue, pointing to a potential therapeutic role for DCA in managing the symptoms of CRF nih.govevcerebral.commdpi.com.

Table 2: Preclinical Study on Sodium Dichloroacetate and Cancer-Related Fatigue

| Animal Model | Key Findings | Mechanism of Action (Proposed) | Reference |

|---|---|---|---|

| Mouse models of melanoma and colon cancer | DCA alleviated cancer-related fatigue and preserved physical function. | Reduces circulating lactate concentrations, postpones muscle proteolysis, and relieves oxidative stress in muscle. | nih.govevcerebral.com |

Neuroprotective Effects in Neurological Disorder Models

Ischemic Stroke and Ischemia-Reperfusion Injury

Sodium dichloroacetate has been investigated for its neuroprotective properties in preclinical models of ischemic stroke and ischemia-reperfusion injury. These conditions are characterized by a disruption of blood flow to the brain, leading to a lack of oxygen and glucose, which in turn causes an accumulation of lactate and subsequent neuronal damage nih.gov. Preclinical studies have shown that DCA can ameliorate the metabolic disturbances that occur during and after an ischemic event nih.gov.

In a rat model of forebrain ischemia, the administration of DCA before the ischemic event led to a significant reduction in neuronal injury in the hippocampus, dorsal lateral striatum, and neocortex when assessed seven days later nih.gov. The protective mechanism is attributed to DCA's ability to activate the pyruvate dehydrogenase complex, which improves the recovery of cerebral pH, and levels of lactate, ATP, and phosphocreatine (B42189) following reperfusion nih.govnih.gov. Furthermore, in a mouse model of middle cerebral artery occlusion, DCA was found to reduce the area of cerebral infarction by activating the Nrf2 pathway and decreasing the production of reactive oxygen species (ROS) in the brain nih.gov. Another study in a rat cerebral ischemic model demonstrated that DCA could significantly lower brain lactic acid and water content, thereby protecting against pathological damage to membranous structures nih.gov.

Hypoxic-Ischemic Brain Injury (e.g., Perinatal Asphyxia-Induced)

Hypoxic-ischemic brain injury, such as that occurring from perinatal asphyxia, is a condition where the brain is deprived of oxygen, leading to neuronal damage. While direct preclinical studies on the effect of sodium dichloroacetate in specific models of perinatal asphyxia-induced hypoxic-ischemic brain injury are not extensively detailed in the provided search results, the underlying pathology shares common features with other forms of ischemia-reperfusion injury where DCA has shown neuroprotective effects. The mechanisms of injury in these conditions involve metabolic disturbances and excitotoxicity, which DCA has been shown to counteract in other preclinical models nih.gov.

Transient Cerebral Ischemia and Cardiac Arrest Brain Injury

Transient cerebral ischemia (TCI) occurs when there is a temporary interruption of blood flow to the brain, which can lead to neuronal death and cognitive impairment. In preclinical models of TCI, sodium dichloroacetate has demonstrated neuroprotective effects. It is understood that TCI causes energy depletion and oxidative stress. DCA, by inhibiting pyruvate dehydrogenase kinase, enhances the activity of pyruvate dehydrogenase, which in turn promotes glucose oxidation and increases mitochondrial pyruvate uptake nih.gov. This action helps to mitigate the energy deficit and subsequent neuronal damage. A study found that a combined treatment of DCA with pyruvate reduced hippocampal neuronal death following transient cerebral ischemia nih.gov.

Brain injury following cardiac arrest is another critical area of research. Although specific preclinical studies focusing solely on DCA in cardiac arrest models were not detailed in the provided search results, the pathophysiology of brain injury after cardiac arrest involves ischemia-reperfusion injury, a process in which DCA has shown potential therapeutic benefits in other contexts nih.gov.

Subarachnoid Hemorrhage

Subarachnoid hemorrhage (SAH) is a type of stroke caused by bleeding into the space surrounding the brain. The preclinical evidence regarding the effect of sodium dichloroacetate in SAH models presents a more complex picture. One study found that in the early brain injury phase following SAH in rats, DCA actually aggravated neurological impairment nih.gov. The researchers observed that DCA inhibited PDK4 activity and enhanced PDH activity, which led to an increase in the production of reactive oxygen species (ROS) and cell death nih.gov. This finding contrasts with the neuroprotective effects seen in ischemic stroke models and suggests that the role of DCA in brain injury may be context-dependent, potentially having different effects depending on the specific pathophysiology of the neurological condition.

Table 3: Preclinical Studies on the Neuroprotective Effects of Sodium Dichloroacetate

| Neurological Disorder Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Ischemic Stroke / Ischemia-Reperfusion Injury | Rat (forebrain ischemia) | Reduced neuronal injury in the hippocampus, striatum, and neocortex. | nih.gov |

| Ischemic Stroke / Ischemia-Reperfusion Injury | Mouse (middle cerebral artery occlusion) | Reduced cerebral infarction area. | nih.gov |

| Ischemic Stroke / Ischemia-Reperfusion Injury | Rat (cerebral ischemia) | Lowered brain lactic acid and water content. | nih.gov |

| Transient Cerebral Ischemia | Not specified | Combined with pyruvate, reduced hippocampal neuronal death. | nih.gov |

| Subarachnoid Hemorrhage | Rat | Aggravated neurological impairment in the early brain injury phase. | nih.gov |

Vascular Dementia

Preclinical studies have explored the therapeutic potential of sodium dichloroacetate (DCA) in animal models of vascular dementia (VD), a condition characterized by cognitive decline resulting from cerebrovascular disease. Research in rat models of VD has demonstrated that long-term administration of DCA can lead to significant improvements in cognitive function. nih.govnih.gov These improvements are associated with a reduction in the size of brain infarcts and decreased brain atrophy. nih.govnih.gov

Mechanistically, DCA has been shown to promote angiogenesis, the formation of new blood vessels, in the damaged areas of the brain. nih.govnih.gov This is achieved, in part, by enhancing the function of endothelial progenitor cells (EPCs), which are crucial for vascular repair. nih.govnih.govnih.gov In DCA-treated VD rats, there was an observed increase in the levels of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), both of which are key signaling proteins that stimulate angiogenesis. nih.gov Furthermore, DCA treatment led to an increase in the number of Nissl bodies and a reduction in neuronal necrosis in the hippocampus, a brain region critical for memory. nih.gov At a molecular level, the beneficial effects of DCA on EPC function in vascular dementia models appear to be mediated through the AKT/GSK-3β/Nrf2 signaling pathway. nih.govnih.gov

| Finding | Observation | Associated Molecular Changes |

|---|---|---|

| Cognitive Function | Improved cognitive performance in Morris water maze test. | - |

| Brain Pathology | Reduced brain infarct size and brain atrophy. | - |

| Angiogenesis | Promoted formation of new blood vessels in damaged areas. | Increased levels of VEGF and bFGF. |

| Hippocampal Integrity | Increased number of Nissl bodies and reduced neuronal necrosis. | - |